molecular formula C7H9NO5 B154397 (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate CAS No. 1663-47-4

(S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

Cat. No.: B154397
CAS No.: 1663-47-4
M. Wt: 187.15 g/mol
InChI Key: JRZZMWDRALHNFH-BYPYZUCNSA-N
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Description

(S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is a chiral oxazolidinone derivative serving as a versatile synthon in advanced organic synthesis. Its core structure is frequently employed in medicinal chemistry for the construction of biologically active molecules, potentially including protease inhibitors and enzyme substrates. The embedded 2,5-dioxooxazolidine ring and pendant ester functional group provide handles for further chemical modification, making it a valuable intermediate for developing novel therapeutic candidates and complex natural product analogs. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c1-12-5(9)3-2-4-6(10)13-7(11)8-4/h4H,2-3H2,1H3,(H,8,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZZMWDRALHNFH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1663-47-4
Record name Methyl (S)-2,5-dioxooxazolidine-4-propionate
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Preparation Methods

Microwave-Assisted Cyclization with Urea

Ethanolamine derivatives react with urea under microwave irradiation to form 2-oxazolidinones. For (S)-methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, L-glutamic acid serves as a chiral precursor. The γ-carboxylic acid is first esterified to a methyl ester, and the α-amino group undergoes cyclization:

  • Esterification : L-glutamic acid is treated with methanol and thionyl chloride to form methyl L-glutamate.

  • Cyclization : Methyl L-glutamate reacts with urea under microwave irradiation (12.2 cm wavelength, 2–5 min) to yield the oxazolidinone.

Key Data :

ParameterValueSource
Reaction Time2–5 min
Yield70–85%
Purity≥97% (HPLC)

This method avoids toxic phosgene and achieves rapid ring closure, though scalability is limited by microwave batch processing.

Micro-Flow Dual Activation Strategy

Recent advances in continuous-flow chemistry enable efficient synthesis of urethane-protected NCAs, including this compound.

Reaction Mechanism and Conditions

A micro-flow reactor facilitates simultaneous activation of α-amino acid NCAs and alkyl chloroformates:

  • Dual Activation : Pyridine and a secondary amine (e.g., i-Pr2_2NEt) generate acylpyridinium and acylammonium intermediates, enhancing electrophilicity.

  • Coupling : Methyl chloroformate reacts with the activated NCA at 20°C for 10 seconds, forming the target compound.

Optimized Parameters :

ParameterValueSource
Temperature20°C
Residence Time10 s
Yield89–92%
Stereopurity>99% ee

This method achieves high yields and excellent stereoretention, making it suitable for large-scale production.

Traditional Solution-Phase Synthesis

Classical approaches rely on stepwise functionalization and cyclization, often starting from chiral amino acids.

Phosgene-Mediated Cyclization

L-glutamic acid is sequentially protected and cyclized:

  • Methyl Ester Formation : L-glutamic acid is esterified with methanol and HCl.

  • NCA Formation : The α-amino group reacts with triphosgene in THF, forming the N-carboxyanhydride (NCA).

  • Oxazolidinone Formation : The NCA undergoes base-mediated cyclization to yield the oxazolidinone.

Critical Considerations :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Base : Triethylamine or pyridine for deprotonation.

  • Yield : 65–78% (over three steps).

Industrial-Scale Purification Techniques

Post-synthetic purification ensures high enantiomeric excess and chemical purity.

Recrystallization and Chromatography

  • Recrystallization : The crude product is recrystallized from chloroform-ethanol (3:1 v/v) to remove urea byproducts.

  • Chiral Chromatography : Preparative HPLC with a Chiralpak® AD-H column resolves enantiomers, achieving >99% ee.

Purification Data :

MethodPurity ImprovementSource
Recrystallization85% → 97%
Chiral HPLC90% ee → 99% ee

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeScalabilityStereopurity (ee)
Microwave Cyclization70–852–5 minModerate95–98
Micro-Flow89–9210 sHigh>99
Solution-Phase65–786–8 hLow90–95

The micro-flow method outperforms others in speed and enantiocontrol, though microwave synthesis remains valuable for small-scale applications .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Synthesis and Role in Peptide Chemistry

(S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is primarily utilized as an N-carboxyanhydride (NCA) in peptide synthesis. NCAs are cyclic imides derived from amino acids that react with nucleophiles to form amide bonds, which are crucial for peptide and protein formation. The compound serves as a versatile building block for synthesizing peptides containing L-glutamic acid and other amino acids.

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical applications.

Table 2: Biological Activities of this compound

Activity TypeObservations
AntimicrobialExhibited inhibitory effects against bacteria
AnticancerPotential cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits specific proteases involved in disease

Case Study : In vitro studies have shown that derivatives of this compound can inhibit proteases linked to cancer progression. This highlights the compound's potential role in developing new anticancer agents .

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its unique oxazolidine structure allows for selective modifications that enhance the biological activity of the resulting compounds.

Table 3: Pharmaceutical Applications

Application AreaSpecific Uses
Drug DevelopmentIntermediates for antibiotics and anticancer drugs
Peptide TherapeuticsSynthesis of therapeutic peptides
Specialty ChemicalsProduction of fine chemicals and materials

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes critical differences between (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate and related compounds from the evidence:

Compound Name CAS No. Molecular Formula Key Functional Groups Notable Features
This compound 1663-47-4 C₇H₉NO₅ Methyl ester, oxazolidinone ring, ketone groups Chiral center (S-configuration), high polarity
(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-...* Not provided Complex Benzyl group, phenylpropanamide, hydroperoxy group Multi-chiral centers; potential instability
(S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-...butanoate Not provided Complex Isobutyl ester, thiazole ring, hydroperoxy group Enhanced reactivity due to hydroperoxy moiety
1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione 5626-64-2 C₅H₅NO₃ Fused pyrrolo-oxazole ring Rigid bicyclic structure; lower molecular weight

*Abbreviated for clarity; full name in .

Reactivity and Stability

  • Hydroperoxy Group Impact: Compounds like (S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-...butanoate () contain hydroperoxy (-OOH) groups, which are highly reactive and prone to decomposition under heat or light . In contrast, the target compound lacks such groups, likely enhancing its stability.
  • Ester vs. Amide Comparison : The target compound’s methyl ester group contrasts with the amide functionality in (S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-... (). Amides generally exhibit higher thermal stability but lower hydrolytic susceptibility compared to esters .

Chirality and Stereochemical Effects

All compounds listed in and the target molecule possess (S)-configurations at key chiral centers.

Biological Activity

(S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, with the CAS number 1663-47-4, is an organic compound belonging to the class of oxazolidinones. This compound has garnered interest due to its potential biological activities and applications in synthetic organic chemistry, particularly in peptide synthesis and drug development.

  • Molecular Formula: C7H9NO5
  • Molecular Weight: 187.15 g/mol
  • Structure: Characterized by a propanoate group attached to a dioxooxazolidine ring, which contributes to its chirality and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound functions as an N-carboxyanhydride (NCA) derivative of L-glutamic acid, allowing it to react with amino groups to form peptide bonds. This property enhances its utility in peptide synthesis, potentially offering improved reaction efficiency and stereoselectivity compared to traditional methods.

Interaction with Biological Targets

Preliminary studies indicate that compounds with similar structures may interact with bacterial ribosomes or other cellular targets, affecting their biological efficacy. However, detailed investigations into the specific interaction mechanisms of this compound are still emerging.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoateBenzyl derivativeExhibits enhanced lipophilicity
Methyl (S)-2,5-dioxooxazolidine-4-propionateSimplified oxazolidineLacks additional substituents
(R)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoateEnantiomerDifferent stereochemistry affecting activity

The uniqueness of this compound lies in its specific chiral configuration combined with the oxazolidine framework, offering distinct properties compared to its analogs .

Safety and Handling

This compound is classified as a hazardous substance. The safety data sheet indicates:

  • Acute Toxicity: Harmful if swallowed (Category 4).
  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).
  • Eye Damage/Irritation: Causes serious eye irritation (Category 2A).

Proper safety precautions should be taken when handling this compound to mitigate risks associated with exposure .

Q & A

Q. What are the common synthetic routes for (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves coupling oxazolidinone precursors with methyl propanoate derivatives under controlled conditions. For example, oxazolidinone rings can be functionalized via nucleophilic substitution or esterification, as seen in analogous oxazolidinone syntheses . Key optimization steps include:

  • Temperature control : Maintaining reflux conditions to ensure complete reaction without side-product formation.
  • Catalyst selection : Using mild bases (e.g., triethylamine) to avoid racemization of the chiral center.
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the product .

Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

  • Purity : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase and iodine vapor visualization .
  • Stereochemistry : Polarimetry to measure specific optical rotation ([α]D), comparing results to literature values (e.g., +73° in methanol for similar oxazolidinone derivatives) .
  • Spectroscopy : 1H^1H-NMR to confirm proton environments and 13C^{13}C-NMR to verify carbonyl and oxazolidinone resonances.

Q. How should researchers address stability issues during storage and handling?

Methodological Answer:

  • Degradation mitigation : Continuous cooling (4°C) during experiments to reduce thermal degradation of organic components, as observed in wastewater matrix studies .
  • Storage : Lyophilization for long-term storage in inert atmospheres (argon) to prevent hydrolysis of the ester group.
  • Handling : Use of anhydrous solvents and gloveboxes for moisture-sensitive reactions.

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this chiral oxazolidinone derivative?

Methodological Answer:

  • Low-temperature reactions : Conducting coupling steps below 0°C to minimize epimerization.
  • Chiral auxiliaries : Incorporating enantiopure starting materials (e.g., (S)-configured amino acids) to preserve stereochemical integrity .
  • Kinetic resolution : Using enzymes (e.g., lipases) to selectively hydrolyze undes enantiomers .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular dynamics (MD) : Simulating reaction pathways with software like Discovery Studio to assess steric/electronic effects at the oxazolidinone ring .
  • Density Functional Theory (DFT) : Calculating transition-state energies for nucleophilic attacks on the dioxo group.
  • Docking studies : Predicting interactions with biological targets (e.g., enzymes) based on charge distribution and H-bonding motifs.

Q. What methodologies are effective in resolving contradictory data from different spectroscopic analyses?

Methodological Answer:

  • Cross-validation : Combining NMR, IR, and mass spectrometry to confirm functional groups. For example, IR carbonyl peaks (~1750 cm1^{-1}) should align with 13C^{13}C-NMR signals (~170 ppm) .
  • Isotopic labeling : Using 18O^{18}O-labeled esters to trace hydrolysis pathways and validate degradation products.
  • Statistical analysis : Applying multivariate regression to reconcile discrepancies in purity assays (e.g., TLC vs. HPLC) .

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